molecular formula C18H15NO4 B13864830 ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate

ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate

Katalognummer: B13864830
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: LUWRJKMFRXUZBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate is a quinoline derivative known for its diverse biological and pharmacological activities. This compound belongs to the class of 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction is carried out under specific conditions to ensure the formation of the desired quinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves scalable and efficient synthetic methodologies that can be adapted for large-scale production. These methods often focus on optimizing yields and purity while minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C18H15NO4

Molekulargewicht

309.3 g/mol

IUPAC-Name

ethyl 4-hydroxy-2-oxo-3-phenyl-1H-quinoline-6-carboxylate

InChI

InChI=1S/C18H15NO4/c1-2-23-18(22)12-8-9-14-13(10-12)16(20)15(17(21)19-14)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,19,20,21)

InChI-Schlüssel

LUWRJKMFRXUZBQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.